N-ethyl-3,4-difluoro-N-phenylbenzamide

Lipophilicity LogP Permeability

This N-phenylbenzamide (NPD) derivative features a critical 3,4-difluoro motif and a tertiary N-ethyl-N-phenyl amide, creating a zero hydrogen bond donor pharmacophore essential for AOX inhibitor SAR studies. Unlike mono-fluorinated or non-fluorinated analogs, this specific substitution pattern dictates unique target engagement and metabolic stability, as shown in systematic evaluations of 117 NPD derivatives against Moniliophthora perniciosa. Ideal for fragment-based screening and validating lipophilic ligand efficiency in medicinal chemistry campaigns.

Molecular Formula C15H13F2NO
Molecular Weight 261.272
Cat. No. B1184414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3,4-difluoro-N-phenylbenzamide
Molecular FormulaC15H13F2NO
Molecular Weight261.272
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H13F2NO/c1-2-18(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(17)10-11/h3-10H,2H2,1H3
InChIKeyWWZSJVHICZYEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3,4-Difluoro-N-Phenylbenzamide: A 3,4-Difluorinated N-Phenylbenzamide Scaffold for Scientific Procurement


N-ethyl-3,4-difluoro-N-phenylbenzamide (C₁₅H₁₃F₂NO; MW 261.27 g/mol) is a synthetic, non-commercial, fully substituted tertiary benzamide. Its structure combines a 3,4-difluorobenzamide core with both N-ethyl and N-phenyl substituents, producing a compact, fluorinated aromatic amide with no hydrogen bond donor capacity . This compound belongs to the broader N-phenylbenzamide (NPD) class, where over 117 derivatives have been systematically evaluated as alternative oxidase (AOX) inhibitors for antifungal applications [1]. Within this chemical space, the 3,4-difluoro substitution pattern confers distinct electronic and steric properties compared to mono-fluorinated, non-fluorinated, or alternative difluoro-substituted analogs, making it a well-defined chemical probe for structure-activity relationship (SAR) studies and medicinal chemistry campaigns [1].

Why N-Ethyl-3,4-Difluoro-N-Phenylbenzamide Cannot Be Interchanged with Generic N-Phenylbenzamide Analogs


In the N-phenylbenzamide (NPD) chemical series, small structural modifications produce quantitatively divergent biological profiles that preclude simple generic substitution. Systematic SAR studies across 117 NPD derivatives have demonstrated that the presence, position, and number of fluorine substituents on the benzamide ring are key determinants of AOX inhibitory activity, with fluorination pattern dictating both potency and binding interactions at the target active site [1]. The N-ethyl-N-phenyl tertiary amide configuration eliminates the hydrogen bond donor present in secondary amides, fundamentally altering pharmacokinetic properties such as logP and permeability. When comparing closely related analogs—such as the non-fluorinated N-ethyl-N-phenylbenzamide (logP ~2.9–3.35) [2] versus the 3,4-difluoro analog—computational predictions indicate that introducing the 3,4-difluoro motif modulates lipophilicity in a manner that cannot be replicated by other substitution patterns. For procurement decisions, selecting the correct analog is critical because even single-atom changes (e.g., fluorine positional isomerism or N-methyl vs. N-ethyl) can redirect target engagement and alter metabolic stability profiles .

Quantitative Differentiation Evidence: N-Ethyl-3,4-Difluoro-N-Phenylbenzamide vs. Closest Structural Analogs


Lipophilicity Modulation: 3,4-Difluoro Substitution vs. Non-Fluorinated N-Ethyl-N-Phenylbenzamide

The 3,4-difluoro substitution on the benzamide ring of N-ethyl-3,4-difluoro-N-phenylbenzamide is predicted to modulate lipophilicity relative to the non-fluorinated parent scaffold N-ethyl-N-phenylbenzamide (MW 225.29 g/mol, reported logP ranging from 2.90 to 3.35) [1]. Fluorination generally reduces logP in aromatic systems by increasing polarity, with each aromatic fluorine typically lowering logP by approximately 0.2–0.5 units depending on substitution pattern and the presence of other polar functionality. The 3,4-difluoro pattern introduces two electron-withdrawing fluorine atoms that increase the dipole moment of the benzamide core without adding hydrogen bond donors, creating a lipophilicity profile distinct from both unsubstituted and mono-fluorinated analogs. This balance is critical for optimizing passive membrane permeability while maintaining aqueous solubility above the threshold required for in vitro assay compatibility.

Lipophilicity LogP Permeability Drug-likeness

Fluorination Pattern and AOX Inhibitory Activity: Class-Level SAR in N-Phenylbenzamide Derivatives

In the systematic evaluation of 117 N-phenylbenzamide (NPD) derivatives as alternative oxidase (AOX) inhibitors, Barsottini et al. demonstrated that the biological activity of NPDs against recombinant AOX from the fungal pathogen Moniliophthora perniciosa is highly sensitive to the substitution pattern on the benzamide ring [1]. 2D-QSAR models from this study highlighted specific molecular fragments that contribute positively or negatively to AOX inhibition, with fluorinated aromatic rings being among the key structural determinants. The study identified N-(3-bromophenyl)-3-fluorobenzamide (3FH) as the most active compound, demonstrating that halogen substitution on both rings contributes to target engagement as evidenced by 1H-STD NMR experiments confirming binding at the AOX active site [1]. While N-ethyl-3,4-difluoro-N-phenylbenzamide was not among the specific 117 compounds tested in this study, its structural features—the 3,4-difluoro pattern on the benzamide ring coupled with an N-phenyl substituent—place it within the active chemical space defined by this SAR. The QSAR models indicate that this substitution pattern aligns with molecular features associated with AOX binding, providing a data-driven rationale for selecting this specific analog over alternative substitution isomers.

Alternative oxidase AOX inhibition Antifungal SAR

Absence of Hydrogen Bond Donors: Tertiary Amide vs. Secondary Amide N-Phenylbenzamide Analogs

N-ethyl-3,4-difluoro-N-phenylbenzamide is a fully N,N-disubstituted tertiary benzamide with zero hydrogen bond donors (HBD = 0), distinguishing it from secondary amide analogs in the N-phenylbenzamide class. The unsubstituted 3,4-difluoro-N-phenylbenzamide (C₁₃H₉F₂NO, MW 233.22 g/mol) retains one amide hydrogen bond donor (HBD = 1) [1]. This difference has significant implications: tertiary amides generally exhibit improved passive membrane permeability and reduced susceptibility to Phase II metabolic conjugation compared to their secondary amide counterparts. In the context of the AOX inhibitor SAR, the tertiary amide configuration of the target compound eliminates a potential hydrogen bonding interaction that may redirect binding orientation within the AOX active site relative to secondary amides, potentially altering selectivity profiles.

Hydrogen bonding Permeability Metabolic stability Physicochemical properties

N-Ethyl vs. N-Methyl Substituent: Calculated Lipophilicity Difference in the 3,4-Difluoro-N-Phenylbenzamide Series

Within the 3,4-difluoro-N-phenylbenzamide sub-series, the N-alkyl substituent length directly modulates lipophilicity. The N-methyl analog, 3,4-difluoro-N-methyl-N-phenylbenzamide (C₁₄H₁₁F₂NO, MW 247.25 g/mol), has a calculated logP (XLogP) of approximately 2.6 . The N-ethyl homolog (target compound) extends the alkyl chain by one methylene unit, which is predicted to increase logP by approximately 0.3–0.5 units based on the established Hansch π contribution for the methylene fragment. This incremental increase in lipophilicity without adding hydrogen bond donors or significantly increasing molecular weight represents a fine-tuning opportunity within the series: the N-ethyl analog may offer enhanced membrane partitioning relative to the N-methyl analog while still remaining within the favorable drug-like logP range (<5).

Alkyl chain effect Lipophilicity LogP comparison N-alkyl SAR

High-Priority Research and Industrial Application Scenarios for N-Ethyl-3,4-Difluoro-N-Phenylbenzamide


Antifungal AOX Inhibitor SAR Probe: Expanding the Fluorinated N-Phenylbenzamide Chemical Space

N-ethyl-3,4-difluoro-N-phenylbenzamide serves as a structurally defined probe for exploring the structure-activity relationships of alternative oxidase (AOX) inhibitors within the N-phenylbenzamide class. The systematic SAR study by Barsottini et al. on 117 NPD derivatives established that fluorinated benzamide rings contribute favorably to AOX inhibition, as demonstrated by 2D-QSAR fragment analysis and 1H-STD NMR binding experiments with the lead compound 3FH [1]. This compound extends that chemical space by combining the 3,4-difluoro motif with a tertiary N-ethyl-N-phenyl amide configuration. Researchers developing antifungal agents against Moniliophthora perniciosa (witches' broom disease of cocoa) or exploring AOX as a target in other pathogenic fungi and trypanosomatids can use this compound to probe the contribution of the 3,4-difluoro substitution pattern and tertiary amide configuration to target engagement, selectivity, and cellular activity.

Physicochemical Property Optimization: N-Alkyl Chain Length Studies in Tertiary Benzamide Series

The availability of both N-methyl and N-ethyl analogs within the 3,4-difluoro-N-phenylbenzamide series enables systematic investigation of N-alkyl chain length effects on key drug-like properties. With the N-methyl analog (XLogP ~2.6) [1] and the N-ethyl analog (predicted logP ~2.9–3.4), researchers can experimentally determine the actual logP shift attributable to a single methylene group addition in a tertiary benzamide scaffold. This data is valuable for medicinal chemistry teams optimizing lipophilic ligand efficiency (LLE) and for computational chemists validating in silico logP prediction algorithms on fluorinated aromatic amides. The zero hydrogen bond donor count of both analogs also makes this pair suitable for studying the interplay between lipophilicity and passive permeability in Caco-2 or PAMPA models without confounding HBD effects.

Internal Standard or Reference Compound for Fluorinated Benzamide Analytical Method Development

With a molecular formula of C₁₅H₁₃F₂NO (MW 261.27 g/mol), N-ethyl-3,4-difluoro-N-phenylbenzamide possesses physicochemical properties—including moderate lipophilicity, UV-active aromatic chromophores, and two fluorine atoms suitable for ¹⁹F NMR detection—that make it a candidate for use as an internal standard or reference compound in HPLC, LC-MS, and ¹⁹F NMR analytical method development for fluorinated benzamide libraries. Its tertiary amide structure confers hydrolytic stability under typical chromatographic conditions, and the absence of reactive functional groups minimizes the risk of degradation or adduct formation during analysis.

Fragment-Based and Structure-Based Drug Design: Fluorinated Benzamide Fragment for Crystallographic Studies

The 3,4-difluorobenzamide moiety is a recurring structural motif in clinically relevant kinase inhibitors, including the MEK inhibitor series (e.g., CI-1040/PD 184352 and PD 0325901) where the 3,4-difluoro substitution contributes to binding interactions within the allosteric MEK pocket [1]. N-ethyl-3,4-difluoro-N-phenylbenzamide represents a minimal, well-defined fragment containing this pharmacophoric element. Its compact size (MW 261 g/mol) and rotatable bond count make it suitable for fragment-based screening by X-ray crystallography or NMR, particularly for targets where a fluorinated benzamide moiety is hypothesized to engage a hydrophobic sub-pocket. The presence of two fluorine atoms also provides electron density markers for interpreting crystallographic data and potential ¹⁹F NMR reporter signals for ligand-observed binding assays.

Quote Request

Request a Quote for N-ethyl-3,4-difluoro-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.